2,6-Difluorobenzyl alcohol

Descripción general

Descripción

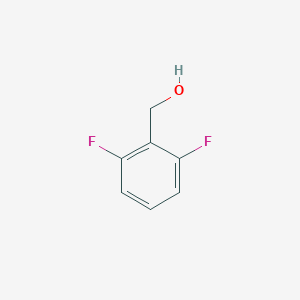

2,6-Difluorobenzyl alcohol is an organic compound with the molecular formula C7H6F2O. It is a derivative of benzyl alcohol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 6 positions. This compound is known for its clear, colorless to light yellow appearance and is used in various chemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,6-Difluorobenzyl alcohol can be synthesized through several methods. One common approach involves the reduction of 2,6-difluorobenzaldehyde using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction typically proceeds at room temperature and yields the desired alcohol .

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic hydrogenation of 2,6-difluorobenzaldehyde. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yields and purity .

Análisis De Reacciones Químicas

Chlorination Reactions

DFBA undergoes chlorodehydroxylation to form 2,6-difluorobenzyl chloride , a precursor for further functionalization.

Key Conditions and Outcomes

| Parameter | Value/Detail | Source |

|---|---|---|

| Reagent | HCl gas | |

| Temperature | 110–116°C | |

| Molar Ratio (DFBA:HCl) | 1:4 | |

| Yield | 86–90% | |

| Reactor Type | Continuous flow with Pd/C catalyst |

Azide Substitution

The chlorinated derivative reacts with sodium azide (NaN₃) to produce 2,6-difluorobenzyl azide , a precursor for Huisgen cycloaddition.

Reaction Setup

| Component | Specification | Source |

|---|---|---|

| Reactants | 2,6-Difluorobenzyl chloride, NaN₃, NaOH | |

| Temperature | 160°C | |

| Solvent | Water | |

| Yield | >95% (isolated via membrane separation) |

Application : The azide intermediate is used in click chemistry (Huisgen cycloaddition) to synthesize triazole derivatives, critical in drug discovery .

Esterification

DFBA reacts with carboxylic acids to form esters, enabling tailored physicochemical properties.

Example Reactions

| Ester Product | Conditions | Yield | Source |

|---|---|---|---|

| 2,6-Difluorobenzyl acetate | Acetic acid, precise distillation (81°C/5 mmHg) | 62.1% | |

| 2,6-Difluorobenzyl propionate | Propionic acid, similar conditions | 61.8% |

Industrial Relevance : Esters are purified via distillation or chromatography, highlighting scalability for specialty polymers and resins .

Mechanistic Studies and Challenges

-

SN1 vs. SN2 Pathways : Secondary and benzylic alcohols favor SN1 due to carbocation stability, while primary aliphatic alcohols follow SN2 . DFBA’s fluorination reduces SN1 efficiency, necessitating optimized HCl concentrations .

-

Side Reactions : No dibenzyl ether byproducts form due to steric hindrance from fluorine substituents .

Comparative Reactivity Table

| Substrate | Conversion (%) | Side Products | Mechanism |

|---|---|---|---|

| 2,6-Difluorobenzyl alcohol | 86–90 | None | SN1 |

| Benzyl alcohol | >98 | Dibenzyl ether | SN1 |

| 2-Phenylethanol | 0 | N/A | N/A |

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

DFBA serves as a critical building block in the synthesis of several pharmaceuticals. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, making them more effective. For instance, DFBA is utilized in the preparation of compounds that exhibit anti-inflammatory and analgesic properties. The introduction of fluorine atoms often enhances metabolic stability and bioavailability.

Case Study: Development of Anticancer Agents

Research has demonstrated that derivatives of DFBA can be synthesized to yield compounds with significant anticancer activity. A study highlighted the synthesis of a DFBA derivative that showed promising results in inhibiting cancer cell proliferation in vitro, suggesting its potential as a lead compound for further development in oncology .

Agrochemical Applications

Pesticide Formulations

DFBA is also employed in the agrochemical industry, particularly in the synthesis of herbicides and insecticides. Its ability to modify the biological activity of certain compounds makes it valuable for developing more effective agricultural chemicals.

Case Study: Herbicide Development

In one notable application, DFBA was used to create a novel herbicide that targets specific weed species while minimizing harm to crops. The fluorinated compound demonstrated enhanced efficacy compared to non-fluorinated analogs, leading to reduced application rates and environmental impact .

Fine Chemical Synthesis

Intermediate for Specialty Chemicals

DFBA acts as an intermediate in the production of various fine chemicals, including fragrances and dyes. Its unique properties allow for selective reactions that are crucial in fine chemical synthesis.

Market Trends

The market for DFBA is projected to grow significantly due to its increasing use in specialty chemicals. According to market analysis reports, the demand for fluorinated compounds is expected to rise as industries seek more efficient and effective chemical solutions .

Material Science

Polymer Additives

In material science, DFBA is explored as an additive for polymers to enhance their thermal stability and chemical resistance. The incorporation of fluorinated groups can improve the performance characteristics of materials used in demanding environments.

Research and Development

Catalysis Studies

Recent studies have investigated the use of DFBA in catalytic processes, particularly in organic transformations where its unique electronic properties can facilitate reactions that are otherwise challenging . This research area is expanding as chemists explore new catalytic systems that leverage fluorinated compounds.

Mecanismo De Acción

The mechanism of action of 2,6-difluorobenzyl alcohol is primarily related to its ability to interact with specific molecular targets. In biological systems, the compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. Additionally, the compound’s lipophilicity allows it to penetrate cell membranes more effectively, facilitating its biological activity .

Comparación Con Compuestos Similares

- 2,4-Difluorobenzyl alcohol

- 3,5-Difluorobenzyl alcohol

- 2,6-Dichlorobenzyl alcohol

Comparison: 2,6-Difluorobenzyl alcohol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits higher stability and reactivity in certain chemical reactions. The presence of fluorine atoms at the 2 and 6 positions also enhances its biological activity, making it a valuable compound in medicinal chemistry .

Actividad Biológica

2,6-Difluorobenzyl alcohol (DFBA) is a fluorinated aromatic alcohol with the chemical formula CHFO. It has garnered attention in the pharmaceutical and agricultural sectors due to its potential as a synthetic intermediate and its biological activities. This article delves into its synthesis, biological properties, and various research findings.

Synthesis of this compound

The synthesis of DFBA typically involves the alkylation of 2,6-dichlorobenzyl alcohol or similar substrates. One notable method is the Mitsunobu reaction, which has been employed to introduce the difluorobenzyl group into various purine analogs. For instance, 9-(2,6-difluorobenzyl)-9H-purines were synthesized by reacting 2,6-dichloropurine with DFBA in the presence of triphenylphosphine and diisopropyl azodicarboxylate in dry THF .

Inhibition of Phosphodiesterases (PDEs)

Research has shown that DFBA derivatives exhibit significant biological activity through their interaction with phosphodiesterases (PDEs), which are crucial enzymes in cellular signaling pathways. A study evaluated the inhibition of various PDEs by compounds derived from DFBA. Notably, 6-chloro-9-(2,6-difluorobenzyl)-9H-purine demonstrated weak in vitro activity against PDE2 with an IC value of approximately 10.2 µM. Inhibition was also observed for PDE1, while no activity was noted for PDE3, PDE4, or PDE5 .

Anticonvulsant Activity

The introduction of the 2,6-difluorobenzyl group into purine analogs has been linked to anticonvulsant properties. The modifications made using DFBA have led to compounds that may serve as potential therapeutic agents for epilepsy and related disorders. The specific mechanisms remain under investigation but suggest a modulation of neurotransmitter systems through PDE inhibition .

Case Studies and Research Findings

Several studies have highlighted the multifaceted roles of DFBA in biological systems:

- Fluorinated Derivatives : The fluorination of benzyl alcohol derivatives like DFBA enhances their lipophilicity and metabolic stability, making them suitable candidates for drug development. The synthesis process often yields high-purity compounds suitable for further biological testing .

- Oxidation Studies : DFBA can undergo oxidation reactions that produce various products such as benzaldehyde and benzoic acid. These reactions are catalyzed by different metal nanoparticles and have been studied extensively to understand their kinetics and mechanisms .

- Pharmaceutical Applications : DFBA is recognized as an intermediate in the synthesis of several pharmaceutical agents, including those targeting central nervous system disorders. The structural modifications facilitated by DFBA derivatives are crucial for enhancing bioactivity and selectivity .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

(2,6-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVICICZQETYOGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40172558 | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19064-18-7 | |

| Record name | 2,6-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19064-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019064187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40172558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLZ48WF86A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of a 2,6-Difluorobenzyl group into purine analogs influence their biological activity?

A1: Research indicates that incorporating a 2,6-Difluorobenzyl group at the 9-position of purine analogs can significantly impact their ability to inhibit phosphodiesterase (PDE) isozymes []. Specifically, studies have demonstrated that both 2-chloro-9-(2,6-difluorobenzyl)adenine and 2-amino-6-chloro-9-(2,6-difluorobenzyl)-9H-purine exhibit good inhibitory activity against PDE2, in addition to PDE4 []. This suggests that the 2,6-Difluorobenzyl group plays a crucial role in enhancing the binding affinity and selectivity of these compounds towards specific PDE isozymes.

Q2: Can 2,6-Difluorobenzyl alcohol be metabolized, and if so, what are the potential implications for bioaccumulation?

A2: Studies on ricefish (Oryzias latipes) have revealed that this compound, a metabolite of the herbicide methiozolin, exhibits a lower bioaccumulation potential compared to the parent compound []. While methiozolin itself demonstrated a high bioconcentration factor, indicating potential for bioaccumulation, its metabolite this compound was found to be one of several minor metabolites with a significantly lower total radioactivity residue (<3.4%) []. This suggests that the metabolic breakdown of methiozolin into this compound and other minor metabolites may contribute to a reduced risk of bioaccumulation in aquatic organisms.

Q3: How can the conformational properties of this compound be studied using NMR spectroscopy?

A3: Nuclear magnetic resonance (NMR) spectroscopy, particularly the analysis of through-space spin-spin coupling constants (5J), provides valuable insights into the conformational preferences of molecules like this compound []. Research suggests that the 5J coupling constant between the fluorine atoms and methyl protons in 2,6-disubstituted benzyl derivatives can be correlated with the torsional angle of the substituent relative to the aromatic ring []. This information helps researchers understand the preferred spatial arrangements of the molecule, which can influence its interactions with other molecules and its overall biological activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.